molecular formula C10H8N2O5 B1423607 7-methoxy-5-nitro-1H-indole-2-carboxylic acid CAS No. 1082041-82-4

7-methoxy-5-nitro-1H-indole-2-carboxylic acid

Cat. No. B1423607
M. Wt: 236.18 g/mol
InChI Key: MFHYLLVNTFIMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-5-nitro-1H-indole-2-carboxylic acid, also known as MNICA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of indole and has a nitro and methoxy group attached to it.

Scientific Research Applications

Photolabile Precursors

7-Methoxy-5-nitro-1H-indole-2-carboxylic acid derivatives have applications as photolabile precursors, particularly for neuroactive amino acids. The efficacy of photolysis is influenced by substituents, with certain modifications, like 4-methoxy substitution, significantly enhancing photolysis efficiency (Papageorgiou & Corrie, 2000).

Synthesis of Heterocyclic Compounds

These compounds are useful in synthesizing various heterocyclic compounds, such as indoles and pyrroloindoles, which are key in medicinal chemistry and drug development (Kametani et al., 1978).

Novel Indole-Benzimidazole Derivatives

They are instrumental in creating novel indole-benzimidazole derivatives, which have potential therapeutic applications. The synthesis process typically involves condensation reactions with other compounds (Wang et al., 2016).

Carcinogen Model Studies

These compounds are used in studying carcinogen models, particularly in the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogs, which are important in understanding the chemistry of carcinogens (Rajagopal et al., 2003).

Anti-inflammatory and Antimicrobial Activities

Indole derivatives, including those related to 7-methoxy-5-nitro-1H-indole-2-carboxylic acid, have shown promising anti-inflammatory and antimicrobial properties. Their structure and functional groups play a significant role in their biological activities (Nakkady et al., 2000).

Spectroscopic and Computational Studies

Spectroscopic (FT-IR, FT-Raman, UV, 1H, and 13C NMR) and computational studies on these compounds, like methyl 5-methoxy-1H-indole-2-carboxylate, have been conducted. These studies are essential for understanding the electronic and structural properties of these molecules, which are vital for designing new drugs and materials (Almutairi et al., 2017).

Crystal Structure Analysis

The crystal and molecular structure of similar compounds, like 5-methoxyindole-3-acetic acid, have been analyzed using X-ray diffraction. Such studies are crucial for understanding the molecular interactions and stability of these compounds, which is important for their practical applications (Sakaki et al., 1975).

Rh(III)-Catalyzed Selective Coupling

7-Methoxy-5-nitro-1H-indole-2-carboxylic acid derivatives are used in Rh(III)-catalyzed selective coupling reactions, which are important for creating complex molecules in organic synthesis (Zheng et al., 2014).

Antagonistic Properties

These compounds have been discovered as novel classes of selective antagonists in biological systems. For instance, they are used to study the antagonistic properties on certain cellular receptors, which is significant for drug discovery (Chen et al., 2016).

properties

IUPAC Name

7-methoxy-5-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c1-17-8-4-6(12(15)16)2-5-3-7(10(13)14)11-9(5)8/h2-4,11H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHYLLVNTFIMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-5-nitro-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-5-nitro-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-methoxy-5-nitro-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-methoxy-5-nitro-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-methoxy-5-nitro-1H-indole-2-carboxylic acid
Reactant of Route 5
7-methoxy-5-nitro-1H-indole-2-carboxylic acid
Reactant of Route 6
7-methoxy-5-nitro-1H-indole-2-carboxylic acid

Citations

For This Compound
1
Citations
MG Ferlin, C Marzano, L Dalla Via, A Chilin… - Bioorganic & medicinal …, 2005 - Elsevier
… 99:1 mixture, obtaining pure 7-methoxy-5-nitro-1H-indole-2-carboxylic acid methyl ester (3). … The solvent was evaporated and the residue, 7-methoxy-5-nitro-1H-indole-2-carboxylic acid …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.